1-Stearoyl-rac-glycerol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

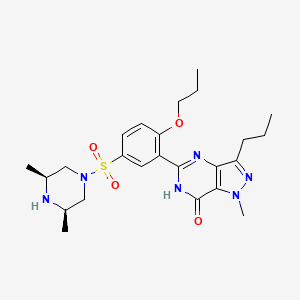

1-Stearoyl-rac-glycerol-d5 is a deuterated 1-Stearoyl-rac-glycerol used for proteomics research . It has a molecular formula of C21H27D5O4 and a molecular weight of 363.59 .

Molecular Structure Analysis

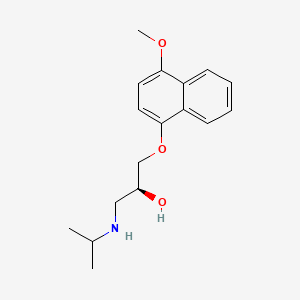

The IUPAC name for 1-Stearoyl-rac-glycerol-d5 is (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate . The InChI is InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D .Physical And Chemical Properties Analysis

1-Stearoyl-rac-glycerol-d5 has a molecular weight of 363.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 20 . The exact mass is 363.33969355 g/mol, and the monoisotopic mass is also 363.33969355 g/mol . The topological polar surface area is 66.8 Ų .Scientific Research Applications

Role in Metabolic Disorders

1-Stearoyl-rac-glycerol-d5 is closely related to the study of stearoyl-CoA desaturase-1 (SCD-1), a crucial enzyme in lipid metabolism. Research has highlighted that SCD-1 plays a significant role in obesity-related metabolic disorders. Increased SCD-1 activity in the liver is associated with insulin resistance, fatty liver, metabolic syndrome, and mortality. This suggests that manipulating levels of compounds like 1-Stearoyl-rac-glycerol-d5, which may affect SCD-1 activity, could have implications for treating metabolic disorders (Bjermo & Risérus, 2010).

Impact on Lipid Metabolism

1-Stearoyl-rac-glycerol-d5 is also of interest due to its connection to lipid metabolism pathways, where stearoyl-coenzyme A desaturase 1 (a related enzyme) is key. This enzyme's modulation through dietary or genetic manipulation significantly influences energy metabolism, affecting susceptibility to obesity, insulin resistance, diabetes, and hyperlipidemia. This underscores the potential of targeting similar compounds for metabolic health improvements (Flowers & Ntambi, 2008).

Glycerol Carbonate Synthesis

Another scientific application related to 1-Stearoyl-rac-glycerol-d5 involves the synthesis of glycerol carbonate, an important chemical for green chemistry and biobased products. Glycerol, derived from biodiesel production, offers a sustainable pathway for synthesizing glycerol carbonate, highlighting the environmental benefits of utilizing by-products from the biodiesel industry. This approach demonstrates the role of 1-Stearoyl-rac-glycerol-d5 related compounds in developing eco-friendly and sustainable chemical processes (de Caro et al., 2019).

properties

CAS RN |

1432065-28-5 |

|---|---|

Product Name |

1-Stearoyl-rac-glycerol-d5 |

Molecular Formula |

C21H42O4 |

Molecular Weight |

363.594 |

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D |

InChI Key |

VBICKXHEKHSIBG-UITAJUKKSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

synonyms |

Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5; 1-Monostearin-d5; (+/-)-2,3-Dihydroxypropyl Octadecanoate-d5; 1-Glyceryl Stearate-d5; 1-Monooctadecanoylglycerol-d5; Aldo 33-d5; Aldo 75-d5; Aldo MSD-d5; NSC 3875-d5; Sandin EU-d5; Stearic Acid α-Monog |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)